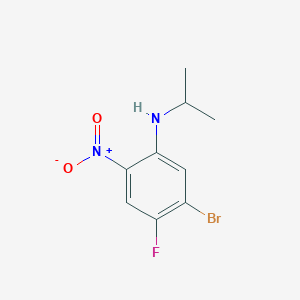![molecular formula C12H14N2O4 B2715761 Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate CAS No. 1385279-84-4](/img/structure/B2715761.png)
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate is an organic compound with a complex structure that includes a furan ring, a cyano group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with cyanomethylamine and methyl chloroacetate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]propanoate: Similar structure but with a propanoate ester group.
Ethyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate: Similar structure but with an ethyl ester group.
Uniqueness
Methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the furan ring and cyano group provides distinct reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
methyl 2-[cyanomethyl-(2,5-dimethylfuran-3-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-6-10(9(2)18-8)12(16)14(5-4-13)7-11(15)17-3/h6H,5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQDIRJDOLNZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CC#N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(morpholine-4-sulfonyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2715680.png)
![5-[(Piperidin-4-yl)methyl]pyridin-2-amine](/img/structure/B2715683.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)


![ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2715690.png)
![1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one](/img/structure/B2715692.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4](/img/structure/B2715694.png)
![3-butyl-8-(2,5-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2715696.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride](/img/structure/B2715701.png)
